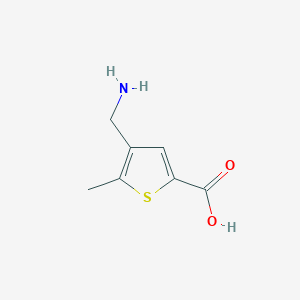
1-(Morpholine-4-sulfonyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Morpholine-4-sulfonyl)propan-2-amine is an organic compound with the molecular formula C₇H₁₆N₂O₃S. This compound features a morpholine ring, a sulfonyl group, and an amine group, making it a versatile molecule in various chemical and biological applications. It is primarily used in research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholine-4-sulfonyl)propan-2-amine typically involves the reaction of morpholine with sulfonyl chloride, followed by the introduction of a propan-2-amine group. One common method includes:
Step 1: Reacting morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride.
Step 2: Reacting the resulting morpholine-4-sulfonyl chloride with propan-2-amine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Morpholine-4-sulfonyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include sulfonic acids.
- Reduction products include secondary amines.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
1-(Morpholine-4-sulfonyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-(Morpholine-4-sulfonyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Morpholine: A simpler analog without the sulfonyl and propan-2-amine groups.
Piperidine: Another heterocyclic amine with similar applications but different chemical properties.
Pyrrolidine: A five-membered ring analog with distinct reactivity.
Uniqueness: 1-(Morpholine-4-sulfonyl)propan-2-amine is unique due to the presence of both the sulfonyl and amine groups, which confer specific reactivity and interaction capabilities. This makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H16N2O3S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
1-morpholin-4-ylsulfonylpropan-2-amine |
InChI |
InChI=1S/C7H16N2O3S/c1-7(8)6-13(10,11)9-2-4-12-5-3-9/h7H,2-6,8H2,1H3 |
InChIキー |
CQGHTCNDFSVHIR-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)N1CCOCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



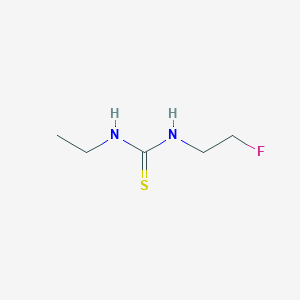

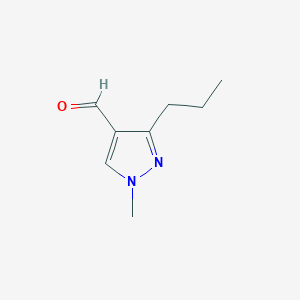
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
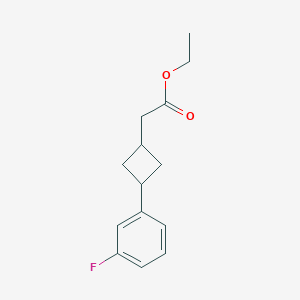
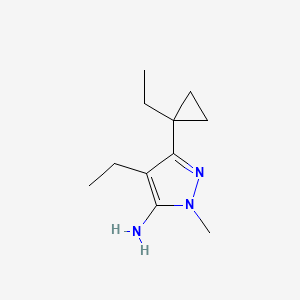
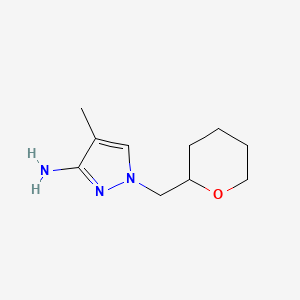


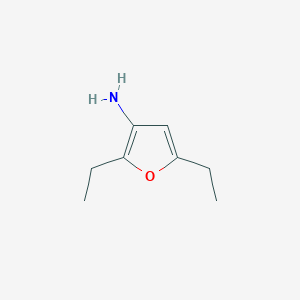
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
